molecular formula C24H21ClN4O5S B11438116 N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11438116
M. Wt: 513.0 g/mol
InChI Key: PRDNUBVMQBATSY-UHFFFAOYSA-N
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Description

“N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the nitrobenzyl group: This step may involve nucleophilic substitution reactions using nitrobenzyl halides.

    Attachment of the chlorophenethyl group: This can be done through amide bond formation using chlorophenethylamine and appropriate coupling reagents.

    Final modifications: Any additional functional groups can be introduced through standard organic reactions such as reduction, oxidation, or substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may further react to form various substituted products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can serve as a precursor for the synthesis of new thienopyrimidine derivatives with potential biological activities.

Biology

    Biological assays: The compound can be used in various biological assays to study its effects on different biological targets.

Medicine

    Drug development: Due to its potential biological activities, the compound may be investigated for its therapeutic potential in treating various diseases.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different core structures.

Uniqueness

The uniqueness of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H21ClN4O5S

Molecular Weight

513.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21ClN4O5S/c25-18-6-4-16(5-7-18)8-11-26-21(30)9-12-27-23(31)22-20(10-13-35-22)28(24(27)32)15-17-2-1-3-19(14-17)29(33)34/h1-7,10,13-14H,8-9,11-12,15H2,(H,26,30)

InChI Key

PRDNUBVMQBATSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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